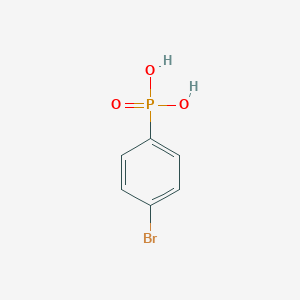

(4-Bromophenyl)phosphonic acid

Description

Properties

IUPAC Name |

(4-bromophenyl)phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrO3P/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDGIQCFWQNHSMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1P(=O)(O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00168558 | |

| Record name | Phosphonic acid, (p-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16839-13-7 | |

| Record name | P-(4-Bromophenyl)phosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16839-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic acid, (p-bromophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016839137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16839-13-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13558 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonic acid, (p-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Bromophenyl)phosphonic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (4-Bromophenyl)phosphonic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJC5ES69DV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (4-Bromophenyl)phosphonic Acid

This guide provides a comprehensive overview of the synthetic protocols for (4-Bromophenyl)phosphonic acid, a key intermediate in organic synthesis, materials science, and drug development.[1] Its utility as a precursor to various phosphonate derivatives makes it a valuable compound for researchers in pharmaceuticals, agrochemicals, and flame retardant development.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the prevalent synthetic methodologies, including the underlying principles and practical considerations for successful synthesis.

Introduction to Arylphosphonic Acids

Arylphosphonic acids are a class of organophosphorus compounds characterized by a phosphorus atom directly bonded to a phenyl ring and bearing two hydroxyl groups and a phosphoryl oxygen. These molecules are of significant interest due to their structural analogy to phosphates and their unique coordination properties.[2] The synthesis of these compounds typically involves the formation of a carbon-phosphorus (C-P) bond, followed by the hydrolysis of a phosphonate ester intermediate. This guide will focus on the most common and effective methods for the preparation of this compound.

Synthetic Pathways to Diethyl (4-Bromophenyl)phosphonate

The synthesis of this compound is generally achieved through a two-step process: first, the formation of a dialkyl phosphonate ester, typically diethyl (4-bromophenyl)phosphonate, followed by acidic hydrolysis to yield the final phosphonic acid. Two primary methods for the initial C-P bond formation are the Michaelis-Arbuzov reaction and the palladium-catalyzed Hirao cross-coupling reaction.

The Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry for the formation of a C-P bond.[3][4] The reaction involves the nucleophilic attack of a trialkyl phosphite, such as triethyl phosphite, on an alkyl halide.[3][4][5] While the classical Michaelis-Arbuzov reaction is most effective with alkyl halides, it can be adapted for the synthesis of arylphosphonates, particularly with activated aryl halides or under specific reaction conditions.[6][7] For the synthesis of diethyl (4-bromobenzyl)phosphonate, a related compound, the reaction of p-bromobenzyl bromide with triethyl phosphite has been shown to proceed with high yield.[8]

Reaction Mechanism:

The mechanism of the Michaelis-Arbuzov reaction proceeds through two main steps:

-

Nucleophilic Attack: The phosphorus atom of the trialkyl phosphite acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide, forming a phosphonium salt intermediate.[3]

-

Dealkylation: The displaced halide ion then attacks one of the alkyl groups of the phosphonium salt, leading to the formation of the final phosphonate ester and an alkyl halide byproduct.[3]

Diagram of the Michaelis-Arbuzov Reaction Workflow:

Caption: Workflow for the Michaelis-Arbuzov synthesis of diethyl (4-bromophenyl)phosphonate.

Experimental Protocol: Michaelis-Arbuzov Synthesis of Diethyl (4-bromophenyl)phosphonate

This protocol is a representative procedure based on the principles of the Michaelis-Arbuzov reaction, adapted for an aryl halide.

Materials:

-

4-Bromoiodobenzene

-

Triethyl phosphite

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Inert gas supply (Nitrogen or Argon)

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-bromoiodobenzene (1.0 equivalent).

-

Addition of Reagent: Under a stream of inert gas, add an excess of triethyl phosphite (typically 1.5 to 2.0 equivalents). The excess phosphite helps to drive the reaction to completion.

-

Reaction Conditions: Heat the reaction mixture to a temperature of 150-160°C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.[5] The reaction is typically complete within 4-6 hours.[5]

-

Workup and Purification: After the reaction is complete, allow the mixture to cool to room temperature. The excess triethyl phosphite can be removed by vacuum distillation.[5] The crude diethyl (4-bromophenyl)phosphonate can be further purified by flash column chromatography on silica gel.

Quantitative Data Summary:

| Parameter | Value/Condition | Reference |

| Reactants | 4-Bromoiodobenzene, Triethyl phosphite | General Michaelis-Arbuzov |

| Molar Ratio | 1.0 : 1.5-2.0 (Aryl Halide : Phosphite) | [5] |

| Temperature | 150-160°C | [5] |

| Reaction Time | 4-6 hours | [5] |

| Yield | Varies, typically moderate to good | General Michaelis-Arbuzov |

The Hirao Cross-Coupling Reaction

The Hirao reaction is a powerful palladium-catalyzed cross-coupling method for the formation of C-P bonds, particularly for the synthesis of arylphosphonates.[9] This reaction typically involves the coupling of an aryl halide with a dialkyl phosphite in the presence of a palladium catalyst and a base.[9] Recent advancements have led to "greener" protocols, utilizing microwave assistance and solvent-free conditions.[6]

Reaction Mechanism:

The catalytic cycle of the Hirao reaction generally involves three key steps:

-

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition with the aryl halide.

-

Ligand Exchange: The resulting palladium(II) complex undergoes ligand exchange with the dialkyl phosphite.

-

Reductive Elimination: The final step is the reductive elimination of the arylphosphonate product, regenerating the palladium(0) catalyst.

Diagram of the Hirao Reaction Workflow:

Caption: Workflow for the Hirao cross-coupling synthesis of diethyl (4-bromophenyl)phosphonate.

Experimental Protocol: Hirao Synthesis of Diethyl (4-bromophenyl)phosphonate

This protocol is based on a "green" variation of the Hirao reaction.

Materials:

-

4-Bromobenzene

-

Diethyl phosphite

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triethylamine

-

Microwave reactor

-

Silica gel for column chromatography

Procedure:

-

Reaction Mixture: In a microwave reaction vessel, combine 4-bromobenzene (1.0 equivalent), diethyl phosphite (1.5 equivalents), palladium(II) acetate (e.g., 5-10 mol%), and triethylamine (1.1-1.5 equivalents).[6]

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a temperature of 150-200°C for a period of 5-15 minutes.[6] The optimal temperature and time will depend on the specific substrate and catalyst loading.

-

Workup and Purification: After cooling, the crude product can be directly purified by flash column chromatography on silica gel to afford pure diethyl (4-bromophenyl)phosphonate.

Quantitative Data Summary:

| Parameter | Value/Condition | Reference |

| Reactants | 4-Bromobenzene, Diethyl phosphite | [6] |

| Catalyst | Palladium(II) acetate (5-10 mol%) | [6] |

| Base | Triethylamine (1.1-1.5 equivalents) | [6] |

| Temperature | 150-200°C (Microwave) | [6] |

| Reaction Time | 5-15 minutes | [6] |

| Yield | Can be high, e.g., 79% for 3-methoxyphenylphosphonate | [6] |

Hydrolysis of Diethyl (4-Bromophenyl)phosphonate

The final step in the synthesis of this compound is the hydrolysis of the diethyl phosphonate ester. This is most commonly achieved through acidic hydrolysis, typically using concentrated hydrochloric acid.[2][10]

Reaction Mechanism:

The acid-catalyzed hydrolysis of phosphonate esters generally proceeds via a nucleophilic attack of water on the protonated phosphorus center, leading to the cleavage of the P-O-alkyl bond. This occurs in two successive steps to remove both ethyl groups.

Diagram of the Hydrolysis Workflow:

Caption: Workflow for the hydrolysis of diethyl (4-bromophenyl)phosphonate.

Experimental Protocol: Acidic Hydrolysis

Materials:

-

Diethyl (4-bromophenyl)phosphonate

-

Concentrated hydrochloric acid (35-37%)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Toluene

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve diethyl (4-bromophenyl)phosphonate in concentrated hydrochloric acid.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 110°C) with stirring. Maintain reflux for 8-12 hours.[10] The progress of the hydrolysis can be monitored by ³¹P NMR.

-

Workup: After the reaction is complete, allow the mixture to cool. The excess hydrochloric acid and water can be removed by distillation under reduced pressure.[2]

-

Drying: To remove the final traces of water, an azeotropic distillation with toluene can be performed.[2] The resulting this compound is typically a solid.

-

Purification: The crude product can be purified by recrystallization, for example, from a mixture of acetone and water.

Quantitative Data Summary:

| Parameter | Value/Condition | Reference |

| Reactant | Diethyl (4-bromophenyl)phosphonate | [2][10] |

| Reagent | Concentrated Hydrochloric Acid (35-37%) | [2] |

| Temperature | Reflux (~110°C) | [10] |

| Reaction Time | 8-12 hours | [10] |

| Yield | Typically high (71-93% for similar arylphosphonates) | [10] |

Safety and Handling

Triethyl phosphite:

-

Hazards: Flammable liquid and vapor. Harmful if swallowed. May cause an allergic skin reaction.

-

Handling: Keep away from heat, sparks, and open flames. Avoid breathing mist or vapors. Wash skin thoroughly after handling. Wear protective gloves, eye protection, and face protection. Store in a well-ventilated place and keep cool.

This compound:

-

Hazards: Causes skin irritation and serious eye irritation.

-

Handling: Wash skin thoroughly after handling. Wear protective gloves, eye protection, and face protection. In case of contact with skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes.

4-Bromoiodobenzene:

-

Hazards: May cause skin, eye, and respiratory irritation.

-

Handling: Avoid contact with skin and eyes. Avoid formation of dust. Use in a well-ventilated area.

Concentrated Hydrochloric Acid:

-

Hazards: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.

-

Handling: Use in a fume hood with appropriate personal protective equipment, including acid-resistant gloves, goggles, and a lab coat.

Conclusion

The synthesis of this compound is a well-established process that can be achieved through reliable and adaptable methods. The choice between the Michaelis-Arbuzov and Hirao reactions for the initial C-P bond formation will depend on factors such as the availability of starting materials, desired reaction conditions (thermal vs. catalytic), and scale of the synthesis. Subsequent acidic hydrolysis provides a robust method for obtaining the final product. By carefully following the detailed protocols and adhering to the necessary safety precautions, researchers can successfully synthesize this valuable compound for a wide range of applications in chemistry and drug discovery.

References

- 1. This compound [myskinrecipes.com]

- 2. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. A “green” variation of the Hirao reaction: the P–C coupling of diethyl phosphite, alkyl phenyl- H -phosphinates and secondary phosphine oxides with br ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA03292F [pubs.rsc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. DIETHYL 4-BROMOBENZYL PHOSPHONATE synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of (4-Bromophenyl)phosphonic Acid

For the attention of: Researchers, scientists, and drug development professionals.

Introduction: The Significance of (4-Bromophenyl)phosphonic Acid in Modern Chemistry

This compound is a halogenated aromatic phosphonic acid that has garnered significant interest across various scientific disciplines. Its rigid phenyl ring, coupled with the versatile phosphonic acid moiety and the reactive bromine atom, makes it a valuable building block in organic synthesis, materials science, and medicinal chemistry. In the realm of drug development, phosphonic acids are recognized as crucial phosphate mimics, offering enhanced stability against enzymatic hydrolysis.[1][2] The presence of the bromine atom provides a handle for further functionalization through cross-coupling reactions, allowing for the synthesis of a diverse library of derivatives. This guide offers a comprehensive overview of the core physicochemical properties of this compound, underpinned by detailed experimental protocols to ensure scientific rigor and reproducibility.

Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its effective application. The following table summarizes the key properties of this compound.

| Property | Value | Source/Method |

| Molecular Formula | C₆H₆BrO₃P | [3] |

| Molecular Weight | 236.99 g/mol | Calculated |

| Appearance | White to off-white crystalline solid | Visual Inspection |

| Melting Point | 202 °C | [4] |

| Boiling Point | Not available (likely decomposes) | Thermal analysis would be required. |

| pKa₁ | ~1.5 - 2.5 (Estimated) | Based on arylphosphonic acid data.[5] |

| pKa₂ | ~6.5 - 7.5 (Estimated) | Based on arylphosphonic acid data.[5] |

| Solubility | Sparingly soluble in water; soluble in some organic solvents. | Qualitative observation. |

Experimental Determination of Physicochemical Properties

The following sections provide detailed, field-proven methodologies for the accurate determination of the key physicochemical properties of this compound. The rationale behind each step is elucidated to provide a deeper understanding of the experimental design.

Determination of Acid Dissociation Constants (pKa) by Potentiometric Titration

The pKa values of a molecule are critical in drug development as they influence its solubility, absorption, distribution, metabolism, and excretion (ADME) properties. For a diprotic acid like this compound, two pKa values are expected. Potentiometric titration is a highly accurate method for their determination.[6][7][8][9]

Experimental Protocol:

-

Preparation of the Analyte Solution: Accurately weigh approximately 23.7 mg of this compound (to prepare a ~1 mM solution) and dissolve it in 100 mL of deionized water.[6][7] If solubility is limited, a co-solvent system (e.g., water/methanol) can be employed, though this will yield an apparent pKa.

-

Calibration of the pH Electrode: Calibrate a high-precision pH meter using standard buffer solutions of pH 4.0, 7.0, and 10.0.[6][7] This ensures the accuracy of the pH measurements.

-

Titration Setup: Place the analyte solution in a thermostatted vessel maintained at 25 °C. Introduce a calibrated combined pH electrode and a magnetic stir bar. Purge the solution with nitrogen gas for 15 minutes prior to and during the titration to eliminate dissolved carbon dioxide, which can interfere with the measurement of the second pKa.[7]

-

Titration with Standardized Base: Titrate the solution with a standardized 0.1 M solution of sodium hydroxide (NaOH), added in small, precise increments (e.g., 0.05 mL) using a calibrated burette.

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH against the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points. The equivalence points can be determined from the inflection points of the titration curve, often visualized more clearly by plotting the first or second derivative of the curve (ΔpH/ΔV or Δ²pH/ΔV² vs. V).

Causality Behind Experimental Choices:

-

Low Concentration: A dilute solution minimizes the effects of intermolecular interactions on the pKa values.

-

Inert Atmosphere: The removal of CO₂ is crucial because its dissolution in water forms carbonic acid, which would buffer the solution and obscure the second equivalence point of the phosphonic acid.

-

Thermostatic Control: Acid dissociation is an equilibrium process that is temperature-dependent. Maintaining a constant temperature ensures the determination of a precise thermodynamic pKa.

Caption: Workflow for solubility determination by the shake-flask method.

Spectroscopic Characterization

Spectroscopic analysis provides invaluable information about the molecular structure and purity of a compound.

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ³¹P NMR are particularly informative.

Sample Preparation:

Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with a pH adjustment, or CD₃OD) in a clean, dry NMR tube. [10][11][12][13][14]The choice of solvent is critical as the acidic protons of the phosphonic acid group may exchange with deuterium in D₂O or CD₃OD, leading to signal broadening or disappearance. DMSO-d₆ is often a good choice for observing these acidic protons.

Expected Spectral Features:

-

¹H NMR:

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the protons ortho and meta to the phosphonic acid group. The coupling pattern will be characteristic of a 1,4-disubstituted benzene ring. [15][16][17] * Phosphonic Acid Protons: A broad singlet at a downfield chemical shift (often > δ 10 ppm), which is concentration and solvent-dependent. This signal may not be observed in deuterated protic solvents due to exchange.

-

-

¹³C NMR:

-

Aromatic Carbons: Four signals are expected for the aromatic carbons. The carbon directly attached to the phosphorus atom (ipso-carbon) will appear as a doublet due to ¹J(C-P) coupling. The other aromatic carbons will also show coupling to phosphorus, although with smaller coupling constants. The bromine substitution will also influence the chemical shifts. [18][19][20][21] * The ipso-carbon attached to bromine will be shifted upfield due to the "heavy atom effect". [20]

-

-

³¹P NMR:

FTIR spectroscopy is used to identify the functional groups present in a molecule. Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid samples. [27][28] Experimental Protocol:

-

Sample Preparation: Place a small amount of the crystalline this compound directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the infrared spectrum, typically over the range of 4000-400 cm⁻¹.

Expected Vibrational Bands:

-

O-H Stretch: A very broad and strong absorption in the region of 3000-2500 cm⁻¹ characteristic of the hydrogen-bonded hydroxyl groups of the phosphonic acid.

-

Aromatic C-H Stretch: Weak to medium bands just above 3000 cm⁻¹. [29]* P=O Stretch: A strong absorption band typically in the range of 1250-1150 cm⁻¹.

-

P-O-H Bending and P-O Stretching: Several strong to medium bands in the fingerprint region between 1200 and 900 cm⁻¹.

-

Aromatic C=C Stretch: Medium intensity bands around 1600 cm⁻¹ and 1475 cm⁻¹. [29]* C-Br Stretch: A band in the lower frequency region of the fingerprint, typically below 700 cm⁻¹.

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and phase transitions of a material.

Experimental Protocol:

-

Sample Preparation: Accurately weigh a small amount (5-10 mg) of this compound into an appropriate TGA or DSC pan.

-

TGA Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). Monitor the mass loss as a function of temperature. This will indicate the decomposition temperature. Arylphosphonic acids are generally thermally stable, but may decompose at elevated temperatures. [2][30][31]3. DSC Analysis: Heat the sample at a constant rate under an inert atmosphere. The DSC thermogram will show endothermic and exothermic events. A sharp endothermic peak will correspond to the melting point. Other transitions, such as crystallization or decomposition, may also be observed.

Expected Thermal Behavior:

-

DSC: A sharp endotherm corresponding to the melting point around 202 °C.

-

TGA: The onset of decomposition is expected to be at a temperature significantly higher than the melting point, indicating good thermal stability.

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the key physicochemical properties of this compound. The detailed experimental protocols are designed to be self-validating, ensuring that researchers can generate reliable and reproducible data. A thorough characterization of these properties is a critical first step in harnessing the full potential of this versatile molecule in drug discovery, materials science, and synthetic chemistry.

References

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. PubChemLite - this compound (C6H6BrO3P) [pubchemlite.lcsb.uni.lu]

- 4. CAS 1571-33-1: Phenylphosphonic acid | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 10. depts.washington.edu [depts.washington.edu]

- 11. cif.iastate.edu [cif.iastate.edu]

- 12. ucl.ac.uk [ucl.ac.uk]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. organomation.com [organomation.com]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. Proton NMR Table [www2.chemistry.msu.edu]

- 17. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 18. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 19. compoundchem.com [compoundchem.com]

- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. 31P nuclear magnetic resonance of phosphonic acid analogues of adenosine nucleotides as functions of pH and magnesium ion concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 25. organicchemistrydata.org [organicchemistrydata.org]

- 26. spectrabase.com [spectrabase.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 29. orgchemboulder.com [orgchemboulder.com]

- 30. mdpi.com [mdpi.com]

- 31. researchgate.net [researchgate.net]

An In-Depth Technical Guide to (4-Bromophenyl)phosphonic Acid: Properties, Synthesis, and Applications in Research and Development

For Immediate Release

This technical guide provides a comprehensive overview of (4-Bromophenyl)phosphonic acid, a versatile organophosphorus compound with significant applications in organic synthesis, materials science, and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, spectroscopic characterization, safety protocols, and key applications.

Core Chemical Identity and Properties

This compound is a halogenated aromatic phosphonic acid. The presence of the bromine atom and the phosphonic acid group on the phenyl ring imparts unique reactivity, making it a valuable building block in various chemical transformations.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| CAS Number | 16839-13-7 |

| Molecular Formula | C₆H₆BrO₃P |

| Molecular Weight | 236.99 g/mol [1] |

| Appearance | White to light yellow or light orange powder/crystal |

| Melting Point | 202 °C[1] |

| Solubility | Soluble in methanol. Insoluble in water. |

| Storage | Room temperature, in a dry and well-ventilated place[1] |

Chemical Structure:

The structure of this compound features a bromine atom at the para position of the phenyl ring with respect to the phosphonic acid group.

Molecular Structure Identifiers:

-

SMILES: O=P(O)(O)c1ccc(Br)cc1

-

InChI: InChI=1S/C6H6BrO3P/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H2,8,9,10)[2]

Synthesis of this compound: A Methodological Overview

The synthesis of arylphosphonic acids, including this compound, can be achieved through several established methods. The Michaelis-Arbuzov reaction is a widely recognized and versatile method for forming carbon-phosphorus bonds.[3][4][5] This reaction typically involves the reaction of a trialkyl phosphite with an aryl halide.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Causality:

-

Step 1: The Michaelis-Arbuzov Reaction: This step forms the crucial carbon-phosphorus bond. The reaction of an aryl halide like 1,4-dibromobenzene with a trialkyl phosphite, such as triethyl phosphite, typically requires a nickel or palladium catalyst to facilitate the coupling. The reaction is driven by the formation of a stable pentavalent phosphorus intermediate, which then rearranges to the thermodynamically more stable phosphonate ester. The choice of catalyst and reaction temperature is critical to achieving a good yield and minimizing side reactions.

-

Step 2: Acidic Hydrolysis: The resulting diethyl (4-bromophenyl)phosphonate is a stable intermediate that can be purified by standard techniques like column chromatography. The final step is the hydrolysis of the phosphonate ester to the corresponding phosphonic acid. This is commonly achieved by refluxing the ester in a strong acid, such as concentrated hydrochloric acid. The acid protonates the ester oxygens, making them good leaving groups (ethanol in this case), leading to the formation of the phosphonic acid.

Spectroscopic Characterization

Thorough characterization of this compound is essential to confirm its identity and purity. The following are the expected spectroscopic data based on its structure.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Peaks / Signals |

| ¹H NMR | Aromatic protons will appear as two doublets in the region of δ 7.5-7.8 ppm, characteristic of a 1,4-disubstituted benzene ring. The phosphonic acid protons will likely appear as a broad singlet at a downfield chemical shift (δ > 10 ppm), which may be exchangeable with D₂O. |

| ¹³C NMR | Expect four signals in the aromatic region (δ 120-140 ppm). The carbon directly attached to the phosphorus atom will show a characteristic coupling (¹JC-P). The carbon attached to the bromine will also have a distinct chemical shift. |

| ³¹P NMR | A single resonance is expected in the phosphonate region of the spectrum. The chemical shift will be influenced by the electronic effects of the bromophenyl group. |

| IR (cm⁻¹) | Broad O-H stretch from the P-OH groups (around 2500-3300 cm⁻¹), a strong P=O stretch (around 1200-1300 cm⁻¹), P-O-H bending and C-P stretching vibrations, and characteristic aromatic C-H and C=C stretching and bending frequencies. |

| Mass Spec. | The mass spectrum will show the molecular ion peak (M⁺) and a characteristic isotopic pattern for bromine (M⁺ and M+2 peaks in an approximate 1:1 ratio). Fragmentation patterns may involve the loss of the phosphonic acid group or the bromine atom. |

Workflow for Spectroscopic Analysis:

Caption: Workflow for the spectroscopic characterization of this compound.

Applications in Drug Discovery and Materials Science

This compound serves as a critical intermediate in the synthesis of a variety of organic molecules with potential applications in pharmaceuticals and materials science.[1]

Pharmaceutical Intermediate

The phosphonic acid moiety is a known pharmacophore that can mimic the phosphate group in biological systems, often acting as a competitive inhibitor of enzymes.[6] Furthermore, the bromine atom provides a handle for further functionalization through cross-coupling reactions, such as the Suzuki or Heck reactions, allowing for the construction of more complex molecular architectures.

While specific drug candidates synthesized directly from this compound are not extensively detailed in the public domain, its utility as a building block is evident. For instance, it can be envisioned as a precursor for the synthesis of analogues of biologically active phosphonates. The development of novel phosphonic acid analogues of amino acids, for example, has been a fruitful area of research in the design of enzyme inhibitors.

Materials Science

Beyond its role in medicinal chemistry, this compound is utilized in the synthesis of metal-organic frameworks (MOFs) and for the functionalization of surfaces.[7] The phosphonic acid group can strongly bind to metal oxides, making it an excellent anchoring group for modifying the surface properties of materials. The bromine atom can then be used for post-synthetic modification of the material's surface.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to avoid exposure.

GHS Hazard Statements:

-

Causes skin irritation.

-

Causes serious eye irritation.

Precautionary Measures:

-

Handling: Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling. Use in a well-ventilated area and avoid breathing dust.[8]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[1]

-

First Aid:

-

If on skin: Wash with plenty of water.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If irritation persists, seek medical advice/attention.

-

For comprehensive safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[8][9][10]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in both pharmaceutical research and materials science. Its unique combination of a reactive phosphonic acid group and a functionalizable bromine atom on an aromatic scaffold makes it a key building block for the synthesis of a wide range of novel compounds. A thorough understanding of its synthesis, characterization, and safe handling is crucial for its effective utilization in research and development.

References

- 1. This compound [myskinrecipes.com]

- 2. PubChemLite - this compound (C6H6BrO3P) [pubchemlite.lcsb.uni.lu]

- 3. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 4. Michaelis-Arbuzov Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Arbuzov Reaction [organic-chemistry.org]

- 6. Biosynthesis of Phosphonic and Phosphinic Acid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | bioisis [bioisis.net]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Solubility of (4-Bromophenyl)phosphonic Acid for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility characteristics of (4-Bromophenyl)phosphonic acid, a key intermediate in various fields including organic synthesis, materials science, and pharmaceutical development. In the absence of extensive publicly available experimental solubility data for this specific compound, this document synthesizes information from its physicochemical properties, the known solubility of its close structural analog, phenylphosphonic acid, and established principles of solubility to provide a robust framework for its application. Furthermore, detailed, field-proven protocols for the experimental determination of both kinetic and thermodynamic solubility are presented, empowering researchers to generate precise and reliable data tailored to their specific needs.

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of this compound is essential for predicting and interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₆H₆BrO₃P | [1] |

| Molecular Weight | 236.99 g/mol | [1] |

| Appearance | White to light yellow to light orange powder to crystal | [1] |

| Melting Point | 202 °C | [1] |

| Chemical Structure | ||

|

The presence of the phosphonic acid group, a strong hydrogen bond donor and acceptor, alongside the aromatic ring and the bromine atom, dictates its interaction with various solvents. The crystalline nature of the solid, as indicated by its high melting point, suggests that significant energy is required to overcome the crystal lattice for dissolution to occur.

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity and hydrogen bonding capabilities of both the solute and the solvent.

Influence of Solvent Polarity and Hydrogen Bonding

Based on the solubility profile of the closely related phenylphosphonic acid, we can infer the expected solubility of this compound in various solvent classes:

-

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can engage in hydrogen bonding with the phosphonic acid group, facilitating dissolution. The solubility of phenylphosphonic acid is highest in alcohols like n-propanol. Therefore, this compound is expected to exhibit good solubility in lower alcohols. Its solubility in water is expected to be moderate and highly pH-dependent.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetone, acetonitrile): These solvents possess a significant dipole moment and can act as hydrogen bond acceptors. Phenylphosphonic acid shows good solubility in acetone and acetonitrile. Consequently, this compound is anticipated to be soluble in these solvents, particularly in DMSO and DMF, which are excellent solubilizing agents for a wide range of organic compounds.

-

Nonpolar Solvents (e.g., hexane, toluene): Due to the high polarity of the phosphonic acid group, this compound is expected to have very low solubility in nonpolar solvents.

The Critical Role of pH in Aqueous Solubility

The phosphonic acid moiety is a diprotic acid, meaning it can donate two protons. The pKa values of the two acidic protons of phenylphosphonic acid are approximately 1.8 and 7.1. The bromine substituent is unlikely to drastically alter these values. The speciation of this compound in aqueous solution is therefore highly dependent on the pH.

-

At low pH (pH < pKa1): The phosphonic acid will be fully protonated and exist in its neutral form.

-

At intermediate pH (pKa1 < pH < pKa2): The monoanionic form will predominate.

-

At high pH (pH > pKa2): The dianionic form will be the major species.

The solubility of phosphonic acids in aqueous media significantly increases as they are deprotonated to form their more polar anionic salts. Therefore, the aqueous solubility of this compound is expected to be substantially higher in neutral to basic conditions compared to acidic conditions.

Experimental Determination of Solubility

To obtain precise and actionable data, experimental determination of solubility is paramount. Two key types of solubility measurements are relevant in research and development: kinetic and thermodynamic solubility.

Kinetic Solubility Assay

Kinetic solubility is a high-throughput screening method used in early-stage drug discovery to assess the dissolution rate of a compound from a high-concentration stock solution (typically in DMSO) into an aqueous buffer. It provides a rapid assessment of a compound's propensity to precipitate under these conditions.

Caption: Workflow for Kinetic Solubility Determination.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Plate Preparation: In a 96-well microplate, add the appropriate volume of the DMSO stock solution to the wells. For a 100 µM final concentration with 1% DMSO, add 1 µL of the 10 mM stock.

-

Buffer Addition: Add 99 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well containing the compound.

-

Incubation: Seal the plate and incubate at room temperature for 1-2 hours on a plate shaker.

-

Measurement: Measure the turbidity of each well using a nephelometer.

-

Data Analysis: Compare the turbidity of the sample wells to that of positive (known insoluble compound) and negative (buffer with 1% DMSO) controls to determine the kinetic solubility.

Thermodynamic Solubility Assay (Shake-Flask Method)

Thermodynamic solubility represents the equilibrium concentration of a compound in a saturated solution and is the gold standard for solubility measurement. It is a lower-throughput but more accurate method, crucial for later-stage drug development and formulation.

Caption: Workflow for Thermodynamic Solubility Determination.

-

Sample Preparation: Add an excess amount of solid this compound to a vial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a precise volume of the chosen solvent (e.g., water, buffer, or organic solvent) to the vial.

-

Equilibration: Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C). Agitate for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, carefully separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by collection of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Prepare a series of standard solutions of known concentrations of this compound in the same solvent. Analyze the saturated supernatant and the standard solutions using a validated analytical method, such as HPLC-UV or LC-MS.

-

Calculation: Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the saturated supernatant. This concentration is the thermodynamic solubility.

Data Interpretation and Practical Implications

The solubility data obtained for this compound will directly impact its utility in various applications:

-

In Organic Synthesis: Knowledge of its solubility in different organic solvents is crucial for selecting appropriate reaction media, purification methods (e.g., crystallization), and for achieving optimal reaction kinetics.

-

In Materials Science: For the synthesis of metal-organic frameworks (MOFs) or for surface modification, understanding the solubility in the solvents used for these processes is essential for controlling the deposition and growth of the desired materials.

-

In Drug Development: Aqueous solubility is a critical determinant of a drug candidate's bioavailability. Poor solubility can lead to low absorption and insufficient therapeutic effect. Early assessment of solubility allows for informed decisions in lead optimization and the development of appropriate formulations.

Conclusion

While specific experimental solubility data for this compound remains to be extensively published, a strong predictive understanding can be derived from its physicochemical properties and by analogy to phenylphosphonic acid. This guide provides the theoretical foundation and detailed experimental protocols necessary for researchers to confidently assess the solubility of this important compound. The provided workflows for kinetic and thermodynamic solubility assays offer a practical and validated approach to generating the high-quality data required for advancing research and development in chemistry, materials science, and pharmaceuticals.

References

A Senior Application Scientist's Guide to (4-Bromophenyl)phosphonic Acid for Advanced Research and Development

Introduction: The Strategic Value of (4-Bromophenyl)phosphonic Acid in Modern Chemistry

This compound is a versatile bifunctional molecule that has garnered significant attention in materials science and drug discovery. Its rigid phenyl core, coupled with the robust anchoring capabilities of the phosphonic acid group and the synthetic versatility of the bromine substituent, makes it a highly valuable building block.[1] For researchers, scientists, and drug development professionals, a thorough understanding of this compound, from sourcing to application, is paramount for innovation and success.

This guide provides an in-depth technical overview of this compound, offering practical insights into supplier selection, quality control, and key experimental protocols. The information presented herein is curated to empower researchers to make informed decisions and to provide a solid foundation for their experimental design.

Navigating the Commercial Landscape: Selecting a High-Quality Supplier

The reliability of your research is intrinsically linked to the quality of your starting materials. Selecting a reputable commercial supplier for this compound is a critical first step. Key considerations should include not only the stated purity but also the supplier's transparency regarding their quality control processes and the consistency of their product.

Major suppliers in the chemical industry for research and development purposes include well-established companies that can provide a range of specialty organic chemicals.[2][3] When evaluating potential suppliers, it is essential to look for those who can provide comprehensive analytical data.

Table 1: Comparison of Commercial Suppliers for this compound

| Supplier | Stated Purity | Analytical Methods Provided | Key Features |

| TCI America | >98.0% (HPLC)[4] | HPLC | A well-established supplier of specialty organic chemicals with a strong global presence.[2] |

| Sigma-Aldrich (AldrichCPR) | Not specified; sold as-is | Analytical data not collected by the supplier for this specific product line.[5] | Offers a wide range of rare and unique chemicals for early discovery research; buyer assumes responsibility for confirming identity and purity.[5] |

| Manchester Organics | Not specified | MSDS available upon request. | Specializes in fine organic chemicals with options for bulk quotations. |

| MySkinRecipes | 98% | Not specified | Provides basic physical and molecular information.[1] |

| Bioisis | Not specified | Not specified | Supplier of halogenated phosphonic acids for organic synthesis and surface grafting.[6] |

Expert Insight: While a high purity percentage is desirable, the consistency between batches is often more critical for long-term research projects. For applications in drug development, sourcing from suppliers who adhere to Good Manufacturing Practices (GMP) is a crucial consideration, even for early-stage intermediates.

Quality Control and In-House Verification: A Protocol for Purity Assessment

While suppliers provide a Certificate of Analysis, independent verification of the purity of this compound is a cornerstone of good laboratory practice. A robust High-Performance Liquid Chromatography (HPLC) method is essential for this purpose. Due to the presence of the phenyl group, UV detection is a suitable and accessible method.

Experimental Protocol: HPLC Purity Analysis

This protocol is a general guideline and may require optimization based on the specific HPLC system and column used.

-

Instrumentation and Column:

-

A standard HPLC system equipped with a UV detector.

-

A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5µm) is a suitable starting point.

-

-

Reagent Preparation:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: Acetonitrile.

-

Diluent: A 50:50 (v/v) mixture of acetonitrile and water.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 254 nm.

-

Gradient: A linear gradient from 10% to 90% Mobile Phase B over 15 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 10% B.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in the diluent.

-

Further dilute to a working concentration of approximately 0.1 mg/mL.

-

-

Analysis:

-

Inject the sample and integrate the peak areas.

-

Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

-

Causality in Method Design: The use of a C18 column is based on the nonpolar nature of the bromophenyl group. The acidic mobile phase (TFA) ensures that the phosphonic acid group is protonated, leading to better peak shape and retention. Acetonitrile is a common organic modifier that provides good separation for a wide range of aromatic compounds.

Applications in Materials Science: Crafting Advanced Materials

The unique structure of this compound makes it an excellent candidate for the synthesis of advanced materials, particularly Metal-Organic Frameworks (MOFs) and self-assembled monolayers (SAMs).

Synthesis of Zirconium-Based Metal-Organic Frameworks (MOFs)

The phosphonic acid group forms strong coordination bonds with metal ions like zirconium, creating robust and often porous frameworks. The bromine atom can serve as a site for post-synthetic modification.

This protocol is adapted from general procedures for the synthesis of zirconium phosphonate MOFs and should be performed with appropriate safety precautions.

-

Precursor Solution: In a 20 mL glass vial, dissolve 0.1 mmol of Zirconium(IV) chloride (ZrCl₄) and 0.1 mmol of this compound in 10 mL of N,N-dimethylformamide (DMF).

-

Modulation: Add 10 equivalents of a modulator, such as trifluoroacetic acid, to the solution. This helps to control the crystallinity and defect density of the resulting MOF.

-

Reaction: Seal the vial and heat it in an oven at 120 °C for 24 hours.

-

Isolation and Washing: After cooling to room temperature, a white precipitate should be visible. Isolate the solid by centrifugation or filtration. Wash the product thoroughly with fresh DMF (3 times) and then with ethanol (3 times) to remove unreacted starting materials and solvent.

-

Activation: Dry the solid under vacuum at 150 °C for 12 hours to remove residual solvent from the pores.

Rationale for Experimental Choices: DMF is a high-boiling polar aprotic solvent that is effective at dissolving the precursors and facilitating the solvothermal reaction. The use of a modulator is a key technique in zirconium MOF synthesis to compete with the linker for coordination to the metal cluster, thereby slowing down the crystallization process and leading to more ordered materials.

Formation of Self-Assembled Monolayers (SAMs) on Metal Oxide Surfaces

The phosphonic acid headgroup has a strong affinity for metal oxide surfaces, such as titanium dioxide (TiO₂) and silicon dioxide (SiO₂), forming dense and stable self-assembled monolayers.[7] These SAMs can be used to modify the surface properties of materials, for applications in electronics, sensors, and biocompatible coatings.

This protocol is based on established methods for forming phosphonic acid SAMs on titania.

-

Substrate Preparation: Clean the titanium dioxide substrate by sonicating in a sequence of acetone, ethanol, and deionized water (10 minutes each). Dry the substrate under a stream of nitrogen.

-

SAM Solution: Prepare a 1 mM solution of this compound in a 4:1 (v/v) mixture of methanol and water.

-

Immersion: Immerse the cleaned substrate in the SAM solution for 24 hours at room temperature.

-

Rinsing: Remove the substrate from the solution and rinse thoroughly with fresh solvent (methanol/water mixture) to remove any physisorbed molecules.

-

Annealing: Anneal the coated substrate at 120 °C for 1 hour to promote strong covalent bonding between the phosphonic acid and the surface.

The "Why" Behind the Method: The phosphonic acid group readily coordinates to the hydroxyl groups present on the surface of metal oxides, forming strong P-O-metal bonds. The use of a mixed solvent system like methanol/water can improve the solubility of the phosphonic acid and facilitate its transport to the surface. The final annealing step provides the thermal energy necessary to drive off any remaining water and promote the formation of a dense, well-ordered monolayer.

Role in Drug Discovery and Development: A Versatile Scaffold

In medicinal chemistry, the phosphonic acid group is often used as a bioisostere of a carboxylic acid or a phosphate group, offering improved metabolic stability and different binding characteristics.[8] The bromophenyl moiety of this compound provides a key advantage: the bromine atom can be readily functionalized through cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the rapid generation of diverse libraries of compounds for screening and lead optimization.

Diagram of Synthetic Utility

Caption: Synthetic pathway for library generation from this compound.

Conclusion

This compound is a powerful and versatile chemical tool for researchers at the forefront of materials science and drug discovery. A comprehensive understanding of its properties, a strategic approach to supplier selection, and the implementation of robust in-house quality control are the foundations of successful and reproducible research. The experimental protocols and the rationale behind them provided in this guide are intended to serve as a starting point for innovation, empowering scientists to harness the full potential of this remarkable molecule.

References

- 1. This compound [myskinrecipes.com]

- 2. 13 Phosphonic Acid Manufacturers in 2025 | Metoree [us.metoree.com]

- 3. Organic phosphonic acids and derivatives | Fisher Scientific [fishersci.com]

- 4. This compound | 16839-13-7 | TCI AMERICA [tcichemicals.com]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | bioisis [bioisis.net]

- 7. BJNANO - Self-assembled monolayers and titanium dioxide: From surface patterning to potential applications [beilstein-journals.org]

- 8. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (4-Bromophenyl)phosphonic Acid: Properties, Synthesis, and Applications

(4-Bromophenyl)phosphonic acid is a bifunctional organophosphorus compound that has garnered significant attention across diverse scientific disciplines. Its unique structure, featuring a stable phosphonic acid headgroup and a reactive brominated phenyl ring, makes it a highly versatile building block in materials science, organic synthesis, and drug development. This guide provides an in-depth exploration of its core properties, validated synthesis protocols, and key applications, offering field-proven insights for researchers and development professionals.

Core Chemical and Physical Properties

The utility of this compound begins with its fundamental physicochemical characteristics. The phosphonic acid moiety provides strong binding capabilities to metal and metal oxide surfaces, while the bromo-functionalized aromatic ring serves as a reactive handle for a variety of organic transformations.

Key properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆BrO₃P | [1][2] |

| Molecular Weight | 236.99 g/mol | [1][2] |

| CAS Number | 16839-13-7 | [3] |

| Appearance | White to off-white solid | |

| Melting Point | 202°C | [1] |

| Primary Applications | Organic synthesis, materials science, surface modification | [1][4] |

The molecular structure, depicted below, is central to its functionality.

Caption: 2D Structure of this compound.

Synthesis and Purification: A Validated Protocol

The synthesis of arylphosphonic acids can be achieved through several routes. A common and reliable method involves a metal-catalyzed coupling reaction to form the C-P bond, followed by hydrolysis of the resulting phosphonate ester. The final hydrolysis step is critical and is most effectively carried out using harsh acidic conditions or the two-step McKenna procedure to ensure complete dealkylation without degrading sensitive functionalities.[5][6]

Experimental Protocol: Synthesis via Palladium-Catalyzed C-P Cross-Coupling

This protocol describes a representative synthesis starting from 1,4-dibromobenzene and a phosphite source, followed by acidic hydrolysis. This choice is based on the commercial availability of the starting materials and the high yields often associated with this cross-coupling strategy.

Step 1: Diethyl Phosphonate Synthesis

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1,4-dibromobenzene (1.0 eq), diethyl phosphite (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.02 eq).

-

Reaction: Add anhydrous triethylamine (2.5 eq) as a base and toluene as the solvent. Heat the mixture to reflux (approx. 110°C) under an inert atmosphere (e.g., Nitrogen or Argon) for 12-24 hours.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting aryl bromide.

-

Workup: After cooling to room temperature, filter the reaction mixture to remove the triethylamine hydrobromide salt. Wash the filtrate with a saturated aqueous solution of NaHCO₃ followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude diethyl (4-bromophenyl)phosphonate.

Step 2: Acidic Hydrolysis to this compound

-

Setup: Place the crude diethyl (4-bromophenyl)phosphonate from Step 1 into a round-bottom flask.

-

Hydrolysis: Add concentrated hydrochloric acid (6 M to 12 M). Heat the mixture to reflux for 8-16 hours.[7] The use of strong acid is necessary to cleave the stable ethyl-phosphate ester bonds.

-

Isolation: Upon completion, cool the reaction mixture in an ice bath. The this compound product, which has low solubility in the acidic aqueous medium, will precipitate.

-

Purification: Collect the solid product by vacuum filtration. Wash the solid with cold deionized water to remove residual HCl and other water-soluble impurities. Further purification can be achieved by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture.

-

Validation: The final product's identity and purity should be confirmed using ¹H NMR, ³¹P NMR, and mass spectrometry.

Caption: General workflow for the synthesis of this compound.

Key Applications in Research and Development

The dual functionality of this compound makes it a valuable tool for scientists and engineers.

Linker for Metal-Organic Frameworks (MOFs)

The phosphonic acid group acts as a robust, tridentate linker for metal ions, forming highly stable and porous coordination polymers or MOFs.[1] These materials have significant potential in applications like gas storage, separation, and catalysis. The strength and directionality of the phosphonate-metal bond allow for the rational design of frameworks with specific topologies and pore environments.

Surface Modification and Self-Assembled Monolayers (SAMs)

One of the most powerful applications is in surface functionalization. The phosphonic acid headgroup forms strong, covalent-like bonds with a wide range of metal oxide surfaces, including titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), and indium tin oxide (ITO). This interaction is leveraged to form dense, ordered self-assembled monolayers (SAMs). The exposed bromo-functionalized tail groups can then be used to anchor other molecules or to systematically tune surface properties like wettability, corrosion resistance, and biocompatibility. This makes the compound invaluable in fields ranging from medical implants to organic electronics.[1]

Protocol: Surface Functionalization of a Titanium Dioxide Substrate

This protocol outlines the formation of a SAM of this compound on a TiO₂ surface, a common procedure in materials science research.

-

Substrate Preparation: Clean the TiO₂ substrate by sequential sonication in acetone, isopropanol, and deionized water (15 minutes each). Dry the substrate under a stream of nitrogen. To ensure a fully hydroxylated and reactive surface, treat the substrate with a UV-Ozone cleaner for 20 minutes immediately before use.

-

Solution Preparation: Prepare a 1-5 mM solution of this compound in a suitable solvent, such as ethanol or a 2-propanol/water mixture.

-

SAM Formation: Immerse the cleaned TiO₂ substrate into the phosphonic acid solution. Allow the self-assembly to proceed for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation.

-

Rinsing: After immersion, remove the substrate and rinse it thoroughly with the pure solvent to remove any physisorbed molecules.

-

Annealing (Optional): To improve the ordering and stability of the monolayer, anneal the functionalized substrate at 80-120°C for 1-2 hours.

-

Characterization: The successful formation of the SAM can be verified using techniques such as contact angle goniometry (to measure changes in surface energy), X-ray Photoelectron Spectroscopy (XPS, to confirm the presence of Br and P on the surface), and Atomic Force Microscopy (AFM, to visualize the surface morphology).

Intermediate in Pharmaceutical and Agrochemical Synthesis

In drug discovery and development, the compound serves as a key intermediate.[1] The aryl bromide moiety is a classic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile introduction of molecular complexity. The phosphonic acid group can act as a bioisostere for a phosphate or carboxylate group, potentially improving a drug candidate's pharmacokinetic profile, such as cell permeability or bone targeting.[5][6]

Safety, Handling, and Storage

Proper handling and storage are paramount for ensuring laboratory safety and maintaining the integrity of the compound. While some data sheets may list it with no known hazards, it is prudent to treat it as a potentially hazardous chemical, consistent with other acidic organic compounds.[3]

| Aspect | Guideline | Rationale |

| Personal Protective Equipment (PPE) | Safety glasses, nitrile gloves, lab coat. | To prevent skin and eye contact.[3] |

| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid creating dust. | To prevent inhalation of dust or vapors.[3] |

| Storage | Store in a tightly sealed container in a cool, dry place away from incompatible materials (e.g., strong bases, oxidizing agents). | The compound is a solid acid and can react with bases. Proper sealing prevents moisture absorption.[1][3] |

| Spill Response | Sweep up solid spills carefully to avoid creating dust. Collect in a suitable container for disposal. | Minimizes exposure and environmental contamination.[3] |

| First Aid | In case of eye or skin contact, flush immediately with copious amounts of water for at least 15 minutes.[3] If inhaled, move to fresh air. If swallowed, rinse mouth with water. Seek medical attention in all cases of significant exposure.[3] | Standard first aid procedures for chemical exposure. |

Note: Always consult the material-specific Safety Data Sheet (SDS) provided by the supplier before handling the chemical.

Conclusion

This compound is a quintessential example of a molecular building block whose value is derived from its distinct, chemically addressable functionalities. For materials scientists, it is a robust anchor for creating functional surfaces and novel porous materials. For synthetic chemists and drug development professionals, it is a versatile intermediate for constructing complex molecular architectures. A thorough understanding of its properties, synthesis, and handling protocols, as outlined in this guide, empowers researchers to fully exploit its potential in advancing science and technology.

References

- 1. This compound [myskinrecipes.com]

- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 3. combi-blocks.com [combi-blocks.com]

- 4. This compound | bioisis [bioisis.net]

- 5. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphonic acid: preparation and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Data of (4-Bromophenyl)phosphonic Acid

Introduction

(4-Bromophenyl)phosphonic acid is a key organophosphorus compound utilized extensively in organic synthesis and materials science.[1][2] Its utility as a precursor for pharmaceuticals, agrochemicals, and flame retardants, as well as its role as a robust linker in the formation of metal-organic frameworks (MOFs), necessitates a comprehensive understanding of its structural and electronic properties.[1] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and quality control of this important molecule.

This technical guide provides an in-depth analysis of the NMR, IR, and MS data of this compound. As a Senior Application Scientist, the following sections are structured to not only present the spectroscopic data but also to offer insights into the experimental considerations and the fundamental principles behind the spectral interpretations. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic characteristics of this compound.

Chemical Structure and Overview

This compound possesses a rigid aromatic core functionalized with a phosphonic acid moiety and a bromine atom at the para position. This substitution pattern dictates the electronic environment of the molecule and, consequently, its spectroscopic signatures.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ³¹P NMR are particularly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the acidic protons of the phosphonic acid group. Due to the para-substitution, the aromatic region will exhibit a characteristic AA'BB' system. The acidic protons of the phosphonic acid group are often broad and their chemical shift is highly dependent on the solvent and concentration.

Predicted ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.7-7.9 | m | 2H | Ar-H (ortho to -PO₃H₂) |

| ~7.5-7.7 | m | 2H | Ar-H (ortho to -Br) |

| ~10-12 | br s | 2H | -PO₃H ₂ |

Expert Interpretation:

The aromatic protons ortho to the electron-withdrawing phosphonic acid group are expected to be deshielded and appear at a lower field compared to those ortho to the bromine atom. The bromine atom, while electronegative, also has a shielding effect on the ortho protons due to its lone pairs. The acidic protons of the phosphonic acid group are expected to be significantly downfield and their signal is often broad due to chemical exchange with residual water in the solvent. For comparison, the aromatic protons of the parent phenylphosphonic acid in DMSO-d₆ appear as a multiplet in the range of 7.38-7.99 ppm.[3]

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the good solubility of the acid and its ability to slow down the exchange of the acidic protons, making them more likely to be observed.

-

Instrument Parameters:

-

Spectrometer: 400 MHz or higher for better resolution.

-

Pulse Sequence: Standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Temperature: 298 K.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) with appropriate phasing and baseline correction. Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

References

(4-Bromophenyl)phosphonic Acid: A Comprehensive Technical Guide to its Structure, Synthesis, and Applications

Abstract

(4-Bromophenyl)phosphonic acid is a halogenated organophosphorus compound of significant interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate for pharmaceuticals and as a component in the design of metal-organic frameworks (MOFs) underscores the importance of a thorough understanding of its physicochemical properties. This technical guide provides a detailed exploration of this compound, with a focus on its molecular structure, synthesis, and key applications relevant to researchers, scientists, and drug development professionals. While a definitive single-crystal X-ray diffraction structure is not publicly available, this guide offers an in-depth analysis of its expected structural characteristics based on spectroscopic data and the crystallographic trends of analogous compounds.

Introduction: The Significance of this compound

Phosphonic acids and their derivatives are a cornerstone in the development of bioactive molecules and advanced materials. The direct carbon-phosphorus (C-P) bond in phosphonates provides exceptional stability compared to the phosphate ester (C-O-P) linkage, making them effective isosteres of phosphates in biological systems. This stability, coupled with the ability of the phosphonic acid group to coordinate with metal ions, has led to their widespread use.

This compound, with its bromine-substituted aromatic ring, offers a unique combination of properties. The phenyl ring provides a rigid scaffold, while the bromine atom can be utilized for further synthetic modifications through cross-coupling reactions. The phosphonic acid moiety imparts polarity and the ability to engage in strong hydrogen bonding, which is crucial for its crystal packing and interaction with biological targets or metal centers. Its primary applications lie in its role as a key intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and functional materials.

Molecular and Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₆BrO₃P | |

| Molecular Weight | 236.99 g/mol | |

| Appearance | White to light yellow/orange powder or crystal | |

| Melting Point | 202 °C | |

| Purity | Typically >97% | |

| Solubility | Soluble in organic solvents |

Synthesis and Purification

The synthesis of arylphosphonic acids can be achieved through several established routes. A common and effective method for the preparation of this compound is the Michaelis-Arbuzov reaction, followed by hydrolysis.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Materials:

-

4-Bromobromobenzene

-

Triethyl phosphite

-

Concentrated Hydrochloric Acid

-

Toluene

-

Anhydrous Magnesium Sulfate

Procedure:

-

Michaelis-Arbuzov Reaction: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 4-bromobromobenzene and a slight excess of triethyl phosphite.

-

Heat the reaction mixture to reflux (approximately 150-160 °C) and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess triethyl phosphite under reduced pressure. The crude product is diethyl (4-bromophenyl)phosphonate.

-

Hydrolysis: To the crude diethyl (4-bromophenyl)phosphonate, add an excess of concentrated hydrochloric acid.

-

Heat the mixture to reflux for 8-12 hours to ensure complete hydrolysis of the phosphonate ester.

-

Cool the reaction mixture in an ice bath to precipitate the crude this compound.

-

Purification: Collect the crude product by vacuum filtration and wash with cold water.

-

Recrystallize the solid from a suitable solvent system, such as a mixture of water and ethanol or toluene, to yield pure this compound as a crystalline solid.

-

Dry the purified crystals under vacuum over a desiccant.

Spectroscopic Characterization

Characterization of the synthesized this compound is crucial to confirm its identity and purity. The following spectroscopic techniques are typically employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected to show signals in the aromatic region corresponding to the protons on the bromophenyl ring, with characteristic splitting patterns. The acidic protons of the phosphonic acid group may appear as a broad singlet.

-

¹³C NMR: Will show distinct signals for the carbon atoms of the phenyl ring, with the carbon attached to the phosphorus atom exhibiting coupling (J-coupling).

-

³¹P NMR: A single resonance is expected, confirming the presence of the phosphonic acid group.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the P=O, P-O-H, and C-Br bonds, as well as vibrations associated with the aromatic ring.

-